molecular formula C11H15BrOZn B14893304 2-[(sec-Butyloxy)methyl]phenylZinc bromide

2-[(sec-Butyloxy)methyl]phenylZinc bromide

Cat. No.: B14893304
M. Wt: 308.5 g/mol
InChI Key: BXBMESJEIIAPJU-UHFFFAOYSA-M
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Description

2-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF) is an organozinc reagent used in various organic synthesis reactions. This compound is particularly valuable in the field of organic chemistry due to its reactivity and versatility in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of a phenyl bromide derivative with sec-butyl alcohol in the presence of a zinc reagent. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound and facilitates the reaction. The process often requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The compound is then typically stored in THF to maintain its stability and reactivity .

Chemical Reactions Analysis

Types of Reactions

2-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

2-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and coupling, to form new carbon-carbon bonds. The zinc atom acts as a Lewis acid, stabilizing the transition state and facilitating the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(SEC-BUTYLOXY)METHYL]PHENYLZINC BROMIDE is unique due to the presence of the sec-butyl group, which influences its reactivity and selectivity in organic synthesis. This makes it particularly useful in reactions where steric hindrance and electronic effects play a crucial role .

Properties

Molecular Formula

C11H15BrOZn

Molecular Weight

308.5 g/mol

IUPAC Name

bromozinc(1+);butan-2-yloxymethylbenzene

InChI

InChI=1S/C11H15O.BrH.Zn/c1-3-10(2)12-9-11-7-5-4-6-8-11;;/h4-7,10H,3,9H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

BXBMESJEIIAPJU-UHFFFAOYSA-M

Canonical SMILES

CCC(C)OCC1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

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